molecular formula C16H16N2O3 B4422573 Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)- CAS No. 102434-05-9

Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)-

Cat. No.: B4422573
CAS No.: 102434-05-9
M. Wt: 284.31 g/mol
InChI Key: AQNRLAMITQQAKZ-UHFFFAOYSA-N
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Description

Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)-: is a synthetic organic compound characterized by the presence of a urea functional group attached to a 1,3-benzodioxole and a 2,6-xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)- typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2,6-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea functional group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)- largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The benzodioxole moiety can engage in π-π interactions, while the urea group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • Urea, 1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-
  • Urea, 1-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-

Comparison:

  • Structural Differences: The position and number of methyl groups on the phenyl ring can influence the compound’s physical and chemical properties.
  • Reactivity: Subtle changes in the structure can lead to differences in reactivity and selectivity in chemical reactions.
  • Applications: While similar compounds may share some applications, the unique structural features of Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)- can make it more suitable for specific uses, such as in drug design or material science.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-3-5-11(2)15(10)18-16(19)17-12-6-7-13-14(8-12)21-9-20-13/h3-8H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNRLAMITQQAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145139
Record name Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102434-05-9
Record name Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(1,3-benzodioxol-5-yl)-3-(2,6-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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